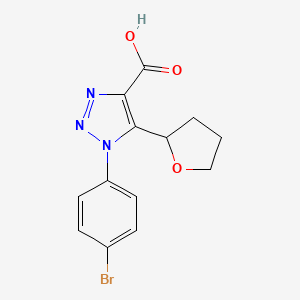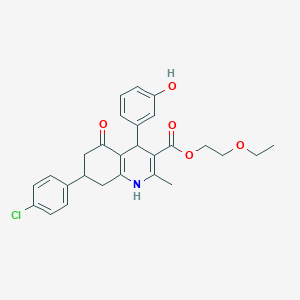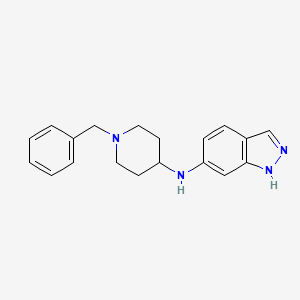![molecular formula C16H23N3O B5183645 N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)
N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first identified in the 1980s as a potent inducer of cytokines, which are proteins that play a critical role in the immune system's response to cancer cells. Since then, DMXAA has been shown to have a range of biological effects that make it a promising candidate for cancer therapy.
作用机制
The exact mechanism of action of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine is not fully understood, but it is thought to involve the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is a critical component of the innate immune system and is responsible for the production of cytokines in response to viral and bacterial infections. This compound has been shown to activate the STING pathway in tumor cells, leading to the production of cytokines and the recruitment of immune cells to the tumor microenvironment.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a promising candidate for cancer therapy. It has been shown to induce the production of cytokines, including interferon-alpha and tumor necrosis factor-alpha, which play critical roles in the immune system's response to cancer cells. This compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, this compound has been shown to activate immune cells, including natural killer cells and T cells, which can help to eliminate cancer cells.
实验室实验的优点和局限性
One of the advantages of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine is that it has been extensively studied in preclinical models, making it a well-characterized compound for scientific research. It has also been shown to have a broad spectrum of antitumor activity, making it a promising candidate for the treatment of multiple cancer types. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, this compound has been shown to have some toxic effects in animal models, which may limit its clinical use.
未来方向
There are several future directions for the study of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine. One area of research is the optimization of its synthesis and purification methods to improve yield and purity. Another area of research is the development of new formulations of this compound that can enhance its pharmacokinetic properties and reduce its toxicity. Additionally, there is ongoing research to better understand the mechanism of action of this compound and to identify biomarkers that can predict patient response to treatment. Finally, there is interest in exploring the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anticancer activity.
合成方法
The synthesis of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine involves several steps, starting with the reaction of 2-pyridinecarboxaldehyde with N,N-diethylaminoethanol to form the intermediate 2-(diethylamino)-1-(pyridin-2-yl)ethanol. This intermediate is then reacted with 5-methylfurfurylamine to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yield and purity, making it more accessible for scientific research.
科学研究应用
N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been extensively studied for its potential use as an anticancer agent. It has been shown to have a range of biological effects that make it a promising candidate for cancer therapy, including the induction of cytokines, inhibition of angiogenesis, and activation of immune cells. In preclinical studies, this compound has demonstrated potent antitumor activity against a range of cancer types, including lung, breast, colon, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
属性
IUPAC Name |
N,N-diethyl-3-[[(5-methylfuran-2-yl)methylamino]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-4-19(5-2)16-14(7-6-10-18-16)11-17-12-15-9-8-13(3)20-15/h6-10,17H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRWXJJWGTZLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNCC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5183592.png)

![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)



![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)